molecular formula C28H25N5 B297139 2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline

2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline

カタログ番号 B297139
分子量: 431.5 g/mol
InChIキー: OIUAPLRSKNYLEP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline, also known as DMQX, is a potent non-competitive antagonist of the ionotropic glutamate receptors. It was first synthesized in the 1990s and has since been widely used in scientific research.

作用機序

2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline acts as a non-competitive antagonist of the ionotropic glutamate receptors, specifically the AMPA and kainate receptors. It binds to a site on the receptor that is distinct from the glutamate binding site and prevents the influx of calcium ions into the cell. This results in a decrease in the excitatory effects of glutamate on neurons.
Biochemical and Physiological Effects:
2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the severity and frequency of seizures in animal models of epilepsy. It has also been shown to reduce the development of tolerance to opioids in animal models of addiction. 2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline has been found to have minimal effects on other neurotransmitter systems, making it a useful tool for studying the role of glutamate in various physiological processes.

実験室実験の利点と制限

One of the main advantages of 2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline is its high potency and selectivity for the AMPA and kainate receptors. This allows for precise manipulation of glutamate receptor activity in experiments. However, 2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline has a relatively short half-life in vivo, which can make it difficult to maintain stable levels of receptor blockade over long periods of time. Additionally, 2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline has a relatively low solubility in water, which can make it difficult to administer in certain experimental paradigms.

将来の方向性

There are several potential future directions for research involving 2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline. One area of interest is the development of new drugs that target glutamate receptors, particularly for the treatment of epilepsy and addiction. Another potential area of research is the study of the role of glutamate receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is ongoing research into the development of new compounds that are more potent and selective than 2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline for use in scientific research.

合成法

2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline can be synthesized through a multi-step process involving the reaction of 2,3-dimethylpyrazine with 4-methylbenzaldehyde, followed by the addition of phenylhydrazine and subsequent cyclization with 2,4,5-trimethylpyridine. The final product is purified through column chromatography.

科学的研究の応用

2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline has been extensively used in scientific research to study the role of glutamate receptors in various physiological and pathological processes. It has been found to be particularly useful in the study of epilepsy, as it blocks the excitatory effects of glutamate on neurons. 2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline has also been used in the study of pain and addiction, as well as in the development of new drugs targeting glutamate receptors.

特性

分子式

C28H25N5

分子量

431.5 g/mol

IUPAC名

2,9-dimethyl-5-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,5-dihydropyrazolo[1,5-c]quinazoline

InChI

InChI=1S/C28H25N5/c1-18-9-12-21(13-10-18)27-24(17-32(31-27)22-7-5-4-6-8-22)28-29-25-14-11-19(2)15-23(25)26-16-20(3)30-33(26)28/h4-17,28,30H,1-3H3

InChIキー

OIUAPLRSKNYLEP-UHFFFAOYSA-N

異性体SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3N=C4C=CC(=CC4=C5N3NC(=C5)C)C)C6=CC=CC=C6

SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3N=C4C=CC(=CC4=C5N3NC(=C5)C)C)C6=CC=CC=C6

正規SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C3N=C4C=CC(=CC4=C5N3NC(=C5)C)C)C6=CC=CC=C6

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。